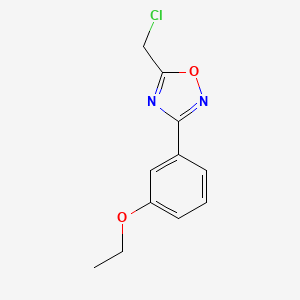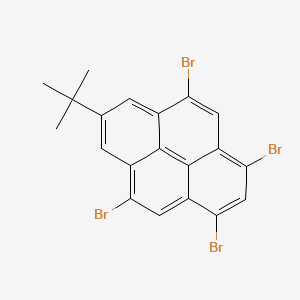
1,3,5,9-Tetrabromo-7-tert-butylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms and a tert-butyl group attached to the pyrene core. It has the molecular formula C20H14Br4 and a molecular weight of 573.94 g/mol . The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene typically involves the bromination of pyrene derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, where 1,3,5,9-tetrabromo-7-tert-butylpyrene is used as a bromide precursor . The reaction conditions often include the use of palladium catalysts and bases in an organic solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide ions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives. Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example, where the bromine atoms are replaced with aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Suzuki–Miyaura reaction yields tetraaryl or tetraalkyl pyrene derivatives .
Scientific Research Applications
1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various pyrene derivatives with unique photophysical properties.
Biology and Medicine: The compound and its derivatives are investigated for their potential use in bioimaging and as fluorescent probes due to their strong blue fluorescence.
Mechanism of Action
The mechanism by which 1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene exerts its effects is primarily related to its photophysical properties. The compound exhibits strong blue fluorescence due to its conjugated aromatic system. The presence of bromine atoms and the tert-butyl group influences the electronic structure, leading to unique emission characteristics . The molecular targets and pathways involved are mainly related to its interaction with light and subsequent emission of fluorescence.
Comparison with Similar Compounds
1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene can be compared with other brominated pyrene derivatives, such as:
1,3,6,8-Tetrabromo-pyrene: Similar in structure but lacks the tert-butyl group, leading to different photophysical properties.
1,3,5,9-Tetraiodo-7-(tert-butyl)pyrene: Contains iodine atoms instead of bromine, resulting in different reactivity and emission characteristics.
1,3,5,9-Tetrabromo-7-(methyl)pyrene: Has a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
The uniqueness of 1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene lies in its combination of bromine atoms and the bulky tert-butyl group, which imparts distinct photophysical properties and reactivity .
Properties
Molecular Formula |
C20H14Br4 |
|---|---|
Molecular Weight |
573.9 g/mol |
IUPAC Name |
1,3,5,9-tetrabromo-7-tert-butylpyrene |
InChI |
InChI=1S/C20H14Br4/c1-20(2,3)9-4-10-14(21)6-12-16(23)8-17(24)13-7-15(22)11(5-9)18(10)19(12)13/h4-8H,1-3H3 |
InChI Key |
UQFXKMSKVQTOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


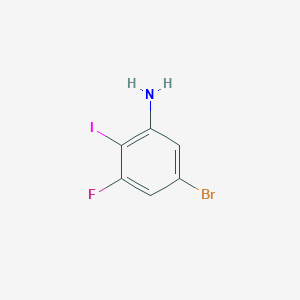
![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
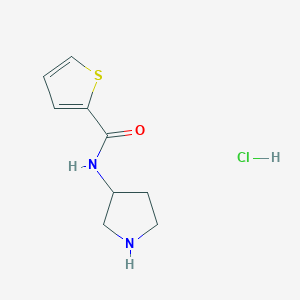
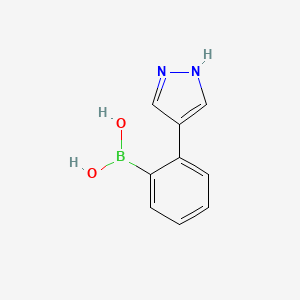
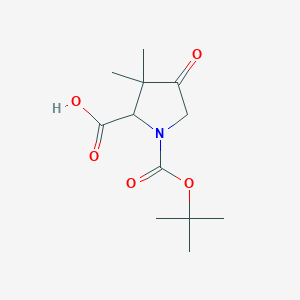

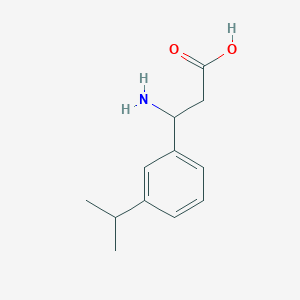
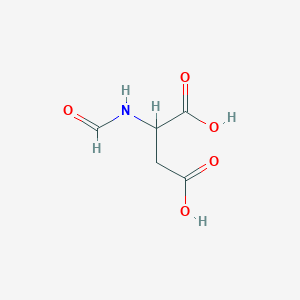
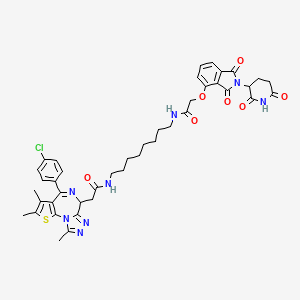
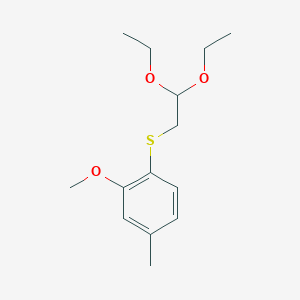
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
